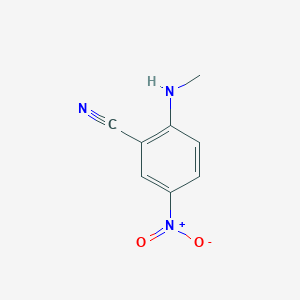

2-(Methylamino)-5-nitrobenzonitrile

Description

2-(Methylamino)-5-nitrobenzonitrile (C₈H₆N₄O₂) is a nitro-substituted benzonitrile derivative characterized by a methylamino group at the 2-position and a nitro group at the 5-position of the aromatic ring. This compound serves as a critical precursor in synthesizing benzodiazepine derivatives and metal complexes due to its electron-withdrawing nitro group and nucleophilic methylamino substituent, which facilitate diverse chemical modifications . Its crystal structure (monoclinic, space group P2₁/n) reveals intermolecular hydrogen bonding between the amino and nitro groups, contributing to its stability and solubility properties .

Propriétés

IUPAC Name |

2-(methylamino)-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-8-3-2-7(11(12)13)4-6(8)5-9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFLKAUDLAPTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-5-nitrobenzonitrile typically involves the nitration of 2-(Methylamino)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 2-(Methylamino)-5-nitrobenzonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Methylamino)-5-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron powder in acidic conditions.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or iron powder in acidic conditions.

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or catalyst.

Major Products Formed

Reduction: 2-(Methylamino)-5-aminobenzonitrile.

Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(Methylamino)-5-nitrobenzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-(Methylamino)-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

(a) 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile (C₁₀H₁₀N₄O₂)

- Key Differences: Replaces the methylamino group with a dimethylaminomethylene substituent.

- Impact: The bulkier dimethylamino group reduces hydrogen-bonding capacity compared to 2-(methylamino)-5-nitrobenzonitrile, leading to lower solubility in polar solvents .

- Crystallographic Data: Monoclinic system (P2₁/n) with unit cell parameters a = 7.6496 Å, b = 13.0693 Å, c = 11.1617 Å, β = 106.475° .

(b) 5-Methyl-2-nitrobenzonitrile (C₈H₆N₂O₂)

- Key Differences: Lacks the methylamino group at position 2, substituted instead by a methyl group.

- Impact: The absence of the amino group diminishes its utility in metal coordination chemistry but enhances thermal stability due to reduced steric hindrance .

- Synthetic Route : Prepared via dehydration of 5-methyl-2-nitrobenzamide using phosphorus oxychloride in DMF .

(c) 2-Methyl-5-nitrobenzimidazole (C₈H₇N₃O₂)

- Key Differences : Incorporates a benzimidazole core instead of benzonitrile.

- Impact : The imidazole ring enhances π-π stacking interactions, improving binding affinity in kinase inhibition assays. However, the absence of a nitrile group limits its reactivity in nucleophilic substitutions .

Functional Analogues

(a) 2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile (C₁₃H₈ClN₃O₂S)

- Key Differences : Features a thioether-linked 4-chlorophenyl group at position 2.

- Impact: The sulfur atom increases lipophilicity (logP ≈ 3.2) compared to 2-(methylamino)-5-nitrobenzonitrile (logP ≈ 1.8), enhancing membrane permeability in biological systems .

(b) 2-{[3-(Dimethylamino)propyl]amino}-5-nitrobenzonitrile (C₁₂H₁₆N₄O₂)

- Key Differences: Substitutes the methylamino group with a dimethylaminopropyl chain.

- Impact: The extended alkyl chain improves solubility in nonpolar solvents but reduces binding affinity in receptor assays due to steric clashes .

Comparative Data Table

Research Findings and Implications

- Synthetic Versatility: The methylamino and nitro groups in 2-(methylamino)-5-nitrobenzonitrile enable regioselective modifications, making it superior to analogues like 5-methyl-2-nitrobenzonitrile for drug discovery .

- Biological Activity: Derivatives with smaller substituents (e.g., methylamino) exhibit higher binding affinity to targets like CDK9 compared to bulkier analogues (e.g., dimethylaminopropyl), as seen in kinase inhibition studies .

- Crystallographic Insights : The planar nitrobenzonitrile core facilitates predictable packing in crystal lattices, whereas sulfur- or alkyl-substituted analogues show disordered arrangements due to steric effects .

Activité Biologique

2-(Methylamino)-5-nitrobenzonitrile, a compound with the molecular formula CHNO, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

The structure of 2-(Methylamino)-5-nitrobenzonitrile features a nitro group and a methylamino group attached to a benzonitrile core. This unique combination of functional groups contributes to its reactivity and biological properties. The nitro group is known for undergoing bioreduction, which can lead to the formation of reactive intermediates capable of interacting with cellular components.

The biological activity of 2-(Methylamino)-5-nitrobenzonitrile is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The nitro group can be reduced to form reactive species that bind covalently to biomolecules, leading to cellular damage or modulation of biological pathways. This mechanism is similar to other nitro-containing compounds known for their antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that nitro-containing compounds often exhibit significant antimicrobial properties. For instance, 2-(Methylamino)-5-nitrobenzonitrile has been investigated for its potential against various pathogens. Nitro groups in similar compounds have shown effectiveness in generating toxic intermediates upon reduction, which can damage bacterial DNA and inhibit growth .

| Pathogen | Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | DNA binding via reduced nitro intermediates |

| Escherichia coli | Moderate activity | DNA damage leading to cell death |

| Candida albicans | Potential antifungal effects | Disruption of cellular integrity |

Anticancer Activity

The potential anticancer properties of 2-(Methylamino)-5-nitrobenzonitrile have also been explored. Similar nitro compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms include interference with DNA replication and repair processes due to the formation of reactive intermediates .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of several nitro compounds, including derivatives similar to 2-(Methylamino)-5-nitrobenzonitrile. Results showed significant inhibition zones against Staphylococcus aureus and E. coli, suggesting its potential as an antimicrobial agent . -

Anticancer Investigations :

In vitro studies on cancer cell lines revealed that compounds with structural similarities to 2-(Methylamino)-5-nitrobenzonitrile exhibited cytotoxicity through apoptosis induction. The presence of the nitro group was essential for this activity, as analogs lacking this moiety showed significantly reduced efficacy.

Comparison with Similar Compounds

The biological activity of 2-(Methylamino)-5-nitrobenzonitrile can be compared with other related compounds:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 2-(Methylamino)-5-chlorobenzonitrile | Chlorine instead of nitro | Moderate antibacterial activity |

| 2-(Methylamino)-5-aminobenzonitrile | Nitro group reduced | Enhanced cytotoxicity |

| 2-(Methylamino)-4-nitrobenzonitrile | Nitro at different position | Variable activity depending on position |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.